REACTION_SMILES
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[Br:19][c:20]1[c:21]([F:31])[c:22]([F:30])[c:23]([F:29])[c:24]([C:25](=[O:26])[OH:27])[cH:28]1.[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH3:10][Si:11]([N-:12][Si:13]([CH3:14])([CH3:15])[CH3:16])([CH3:17])[CH3:18].[Li+:9].[NH2:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[F:8]>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[F:8])[c:23]1[c:22]([F:30])[c:21]([F:31])[c:20]([Br:19])[cH:28][c:24]1[C:25](=[O:26])[OH:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(Br)c(F)c(F)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1F
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Name
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|
Type
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product
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Smiles
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O=C(O)c1cc(Br)c(F)c(F)c1Nc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |